2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate
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Overview
Description
2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate can induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to have antimicrobial activity against several strains of bacteria. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate in lab experiments is its potential as a new anti-cancer agent and antibiotic. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate. These include investigating its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to optimize the synthesis method and develop more efficient and cost-effective ways of producing this compound. Finally, studies are needed to determine the potential side effects and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate involves the reaction of 2-chloro-4-formylphenyl acetate with 5-oxo-2-phenyl-1,3-oxazole-4-carbaldehyde in the presence of a base catalyst. The product is obtained after purification through column chromatography.
Scientific Research Applications
2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use in the development of new antibiotics, as it has demonstrated antibacterial activity against several strains of bacteria.
properties
IUPAC Name |
[2-chloro-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c1-11(21)23-16-8-7-12(9-14(16)19)10-15-18(22)24-17(20-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKZDSFYKJJPCO-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate |
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